molecular formula C6H9BClNO2S B2530111 5-(Methylthio)pyridine-3-boronic acid hydrochloride CAS No. 1309978-60-6

5-(Methylthio)pyridine-3-boronic acid hydrochloride

Cat. No. B2530111
CAS RN: 1309978-60-6
M. Wt: 205.46
InChI Key: DBNRDYKKIOQVAG-UHFFFAOYSA-N
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Description

5-(Methylthio)pyridine-3-boronic acid hydrochloride is a chemical compound that is part of the functionalized pyridines family. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the boronic acid group in the pyridine ring makes it a valuable compound for use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of functionalized pyridines, such as 5-(Methylthio)pyridine-3-boronic acid hydrochloride, can be achieved through several methods. One approach involves the use of 3-[amino(methylthio)methylene]-2,4-pentanedione and its boron chelates. These chelates can undergo condensation with dimethylformamide dimethylacetal, followed by refluxing in BuOH to yield 3-acetyl-2-methylthio-4-hydroxypyridine, which can be further modified to produce various pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 5-(Methylthio)pyridine-3-boronic acid hydrochloride and related compounds can be elucidated using spectroscopic methods and, in some cases, single-crystal X-ray analysis. These techniques allow for the determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

5-(Methylthio)pyridine-3-boronic acid hydrochloride can participate in a variety of chemical reactions due to the reactive boronic acid group. For instance, it can form stable 1:1 adducts with pyridine, which are more stable than those formed with trimethylamine. These adducts can react with CH2Cl2 to form boronium salts, which have interesting properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Methylthio)pyridine-3-boronic acid hydrochloride are influenced by the presence of the methylthio group and the boronic acid moiety. The acidity of the boranes in the molecule decreases with an increasing number of CH3S groups. The compound's solubility, boiling point, and stability can be characterized using techniques such as HPLC, FTIR, and NMR. These properties are essential for the practical application of the compound in chemical synthesis and other industrial processes .

Scientific Research Applications

  • Synthesis of Functionalized Pyridines :5-(Methylthio)pyridine-3-boronic acid hydrochloride is used in the synthesis of functionalized pyridines. For instance, it assists in the transformation of dimethylformamide dimethylacetal into 3-acetyl-2-methylthio-4-hydroxypyridine, expanding the range of pyridine derivatives that can be synthesized (Dorokhov, Prezent, & Bogdanov, 1995).

  • Formation of Amin-Adducts and Boronium Salts :This compound is involved in the formation of stable amin-adducts and boronium salts with pyridine, demonstrating its utility in creating complex molecular structures (Nöth & Schuchardt, 1974).

  • Chemosensor Applications :It's employed in chemosensor applications due to its reactivity with compounds like 4-isopropyltropolone in acidic solutions, highlighting its potential in the development of sensitive and specific detection methods for various substances (Iwatsuki et al., 2012).

  • Photophysical Property Studies :The compound is instrumental in studying the photophysical properties of various boron-dipyrromethenes. Its derivatives have been analyzed for their spectral, electrochemical, and photophysical behaviors, contributing to the understanding of light-emitting materials (Khan, Rao, & Ravikanth, 2010).

  • Organic Functional Group Transformations :This chemical is also utilized in the transformation of organic functional groups in the periphery of metallocene complexes, proving its versatility in organic synthesis (Hill et al., 2003).

  • Development of Green Surfactant Materials :The compound plays a role in the creation of environmentally friendly surfactants, as seen in studies involving boronic acid-based amphiphiles. These compounds show potential as drug carriers in pharmaceutical industries (Roy, Maiti, & Das, 2023).

  • Fluorescence Property Research :Research has been conducted on the influence of substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, where this compound is integral in the synthesis process, aiding in the development of novel fluorescent materials (Chavan, Toche, & Chavan, 2017).

Mechanism of Action

The Suzuki-Miyaura coupling reaction, which is often used with boronic acids, involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation, in which a nucleophilic organic group is transferred from boron to palladium .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

(5-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRDYKKIOQVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)SC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)pyridine-3-boronic acid hydrochloride

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